molecular formula C15H11Br3O4 B2826561 2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate CAS No. 330677-24-2

2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate

Cat. No.: B2826561
CAS No.: 330677-24-2
M. Wt: 494.961
InChI Key: JDBOVJIUMOSSHK-UHFFFAOYSA-N
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Description

2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate is a brominated aromatic ester characterized by a 2,4,6-tribromophenyl group linked to a 2-(3-methoxyphenoxy)acetate moiety.

Properties

IUPAC Name

(2,4,6-tribromophenyl) 2-(3-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br3O4/c1-20-10-3-2-4-11(7-10)21-8-14(19)22-15-12(17)5-9(16)6-13(15)18/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBOVJIUMOSSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)OC2=C(C=C(C=C2Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester linkage.

Major Products

Scientific Research Applications

2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate involves its interaction with various molecular targets. The bromine atoms on the phenol ring can interact with biological molecules, potentially disrupting their normal function. The ester linkage allows the compound to be hydrolyzed in biological systems, releasing active components that can exert their effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

2,4,6-Tribromophenyl Acetate (CAS 607-95-4)
  • Structure : Simple acetate ester with a 2,4,6-tribromophenyl group (C₈H₅Br₃O₂) .
  • Properties: Molecular weight: 372.84 g/mol. Solubility: Sparingly soluble in chloroform, slightly in ethyl acetate/methanol. Stability: Requires storage at -20°C .
  • Comparison: The absence of the 3-methoxyphenoxy group in this compound reduces steric hindrance and electronic complexity. The bromine atoms enhance lipophilicity, making it less polar than derivatives with oxygen-rich substituents.
Methyl 2-(3-Methoxyphenoxy)acetate (CAS 81720-20-9)
  • Structure: Methyl ester with a 3-methoxyphenoxy-acetate group .
  • Properties: Molecular weight: Not explicitly stated but estimated at ~210 g/mol (C₁₀H₁₂O₄). Solubility: Likely higher in polar solvents due to the smaller methyl ester group.
  • Comparison : The methyl ester group increases volatility and solubility in organic solvents compared to the bulky tribromophenyl ester. The 3-methoxy group may enhance resonance stabilization, influencing reactivity in substitution reactions.
tert-Butyl 2-(3-Formylphenoxy)acetate (CAS 147593-90-6)
  • Structure: tert-Butyl ester with a 3-formylphenoxy group (C₁₃H₁₆O₄) .
  • Properties :
    • Molecular weight: 236.26 g/mol.
    • Reactivity: The formyl group introduces electrophilic character, making it reactive toward nucleophiles.
  • The formyl group contrasts with the electron-donating methoxy group in the target compound, altering electronic effects in synthetic pathways.
Trimethylsilyl 2-(2,4,5-Trichlorophenoxy)acetate (CAS 34113-75-2)
  • Structure: Trimethylsilyl ester with a trichlorophenoxy group .
  • Properties :
    • Molecular weight: ~300–350 g/mol (estimated).
    • Stability: The silyl ester may enhance hydrolytic stability under acidic conditions.
  • Comparison: Chlorine substituents (vs. bromine) reduce molecular weight and polarizability but maintain electron-withdrawing effects. The trimethylsilyl group improves solubility in non-polar media compared to aromatic esters.

Physicochemical Properties and Stability

Compound Molecular Weight (g/mol) Key Substituents Solubility Trends Stability Considerations
2,4,6-Tribromophenyl 2-(3-MP)Ac* ~450 (estimated) Br (×3), 3-methoxyphenoxy Low (high lipophilicity) Sensitive to heat/light
Methyl 2-(3-MP)Ac ~210 Methyl, 3-methoxyphenoxy Moderate (polar solvents) Stable at RT
tert-Butyl 2-(3-FP)Ac 236.26 tert-Butyl, 3-formylphenoxy Low to moderate Thermally stable
Trimethylsilyl 2-(TCP)Ac ~330 TMS, 2,4,5-trichlorophenoxy High in non-polar solvents Hydrolytically stable

*MP = methoxyphenoxy; FP = formylphenoxy; TCP = trichlorophenoxy; TMS = trimethylsilyl.

Biological Activity

2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H13Br3O3C_{15}H_{13}Br_3O_3. Its structure features a tribrominated phenyl group and a methoxy-substituted phenoxy moiety, contributing to its unique reactivity and biological profile.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For example, derivatives of brominated phenols have been shown to inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Studies have demonstrated that brominated phenolic compounds can exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown IC50 values ranging from 45 to 97 nM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The proposed mechanism includes the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Cyclin-Dependent Kinases (CDKs) : The compound may inhibit CDK activity, which is crucial for cell cycle progression.
  • Reactive Oxygen Species (ROS) : It is suggested that the compound induces oxidative stress in cells, contributing to its cytotoxic effects.

Case Studies

  • Cytotoxicity Assay : A study investigated the cytotoxic effects of various brominated compounds on cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of cell proliferation at low concentrations.
  • Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be effective at concentrations lower than those typically used in clinical settings.

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC ValuesReference
CytotoxicityMCF-745–97 nM
CytotoxicityHCT-1166–99 nM
AntimicrobialE. coli<50 µM
AntimicrobialS. aureus<25 µM

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